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Defactinib is an oral small-molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine
Kinase-2 (Pyk2) [1]. It is US-approved in a co-packaged combination with avutometinib for adult patients

with KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC) who have received prior systemic

therapy [1] [2] [3].

The following table summarizes the key pharmacokinetic parameters of defactinib relevant to drug

interaction assessment.

Get Quote

Parameter Summary of Findings Clinical Implications

Major Primarily metabolized by CYP3A4 and Co-administration with strong

Metabolizing CYP2C9 [1]. CYP3A4/CYP2C9

Enzymes inducers/inhibitors may alter

defactinib exposure.

Food Effect Administration with a high-fat meal Defactinib should be administered
increased AUC by 2.7-fold and Cmax by with food to ensure consistent and
1.9-fold [1]. intended exposure [1].

Protein Binding Highly bound (~90%) to human plasma
proteins [1].

Potential for displacement
interactions is theoretically low.
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Parameter

Route of
Elimination

Active
Metabolites

Drug-Drug
Interaction (DDI)
Evidence

Interaction with
Avutometinib

Summary of Findings

Primarily eliminated in feces (87% of dose;
52% as unchanged parent drug). Renal
excretion is minimal (7.6% of dose) [1].

Metabolite M4 is equipotent to the parent
drug and accounts for 28% of drug
exposure. Metabolite M2 is inactive [1].

A study in adrenocortical carcinoma
suggested no observed toxicity or drug-
drug interactions when combined with
mitotane (a known CYP3A4 inducer) in a
xenograft model [4].

Pharmacokinetic data from a phase 1 trial
did not suggest an obvious drug-drug
interaction between avutometinib and
defactinib [5].

Clinical Implications

Low risk of interactions with drugs
that affect renal secretion.

The pharmacological activity of the
M4 metabolite should be
considered in interactions affecting
defactinib metabolism.

Preliminary in vivo data suggests
the interaction with mitotane may
be manageable; clinical monitoring
in humans is advised.

The approved combination regimen
does not require dose adjustment
due to PK interactions.

Proposed Protocol for Assessing Defactinib Drug

Interactions

The following protocol outlines a strategy for evaluating potential drug interactions with defactinib, based

on its known pharmacokinetic properties.

In Vitro Cytochrome P450 Phenotyping

e Objective: To confirm the specific CYP enzymes involved in defactinib metabolism.

¢ Methodology: Incubate defactinib with human liver microsomes (HLM) or recombinant CYP
enzymes. Use chemical inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9) or
antibodies specific to each CYP enzyme. Monitor the depletion of defactinib and formation of major
metabolites (M2 and M4) using LC-MS/MS.
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o Key Measurements: Reaction velocity, enzyme kinetic parameters (Km, Vmax), and relative activity
for each CYP isoform.

Assessment as a Perpetrator of Interactions (Enzyme Inhibition)

e Objective: To determine if defactinib or its major metabolite M4 can inhibit key CYP enzymes.

e Methodology: Conduct reversible inhibition and time-dependent inhibition (TDI) assays in HLM. Use
probe substrates for major CYP enzymes (e.g., midazolam for CYP3A4, tolbutamide for CYP2C9).
Measure the IC~50~ value for reversible inhibition and the K~I~/k~inact~ values for TDI.

¢ Key Measurements: IC~50~ shift between pre-incubated and co-incubated samples, and the
inactivation parameters (K~I~ and k~inact~).

Clinical DDI Study Design

¢ Objective: To evaluate the clinical significance of a known metabolic pathway through a perpetrator
study.
e Study Design: An open-label, fixed-sequence study in healthy volunteers or patients.
o Period 1: Administer a single oral dose of defactinib (e.g., 200 mg) with food.
o Washout.
o Period 2: Pre-dose with a strong CYP3A4 inhibitor (e.g., ketoconazole 400 mg QD) for several
days.
o Period 2, Day 4: Co-administer a single dose of defactinib with the inhibitor.
¢ Pharmacokinetic Sampling: Intensive blood sampling over 48-72 hours post-defactinib dose in
both periods to calculate AUC~0-inf~, C~max~, and t~1/2~.
o Data Analysis: Compare defactinib exposure (geometric mean ratio of AUC and C~max~) with and
without the co-administered drug.

The diagram below illustrates the primary metabolic and interaction pathways for defactinir, based on

current knowledge.

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://www.smolecule.com/products/s001669?utm_src=pdf-body
https://www.smolecule.com/products/s001669?utm_src=pdf-body
https://www.smolecule.com/products/s001669?utm_src=pdf-body
https://www.smolecule.com/products/s001669?utm_src=pdf-body
https://www.smolecule.com/products/s001669?utm_src=pdf-body
https://www.smolecule.com/products/s001669?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

High-Fat Meal

Increases Absorption

Metabolism via

Metabolizing Enzymes

Metabolites 2.7-fold AUC increase with food

M2 (Inactive) M4 (Active)

Contributes to activity,

(Systemic Exposure)

Click to download full resolution via product page

Key Takeaways for Researchers

¢ Critical Food Effect: The significant increase in defactinib exposure when taken with a high-fat meal
is a major pharmacokinetic factor that must be controlled in clinical studies and advised for patients
[1].

e Primary Metabolic Pathways: The role of CYP3A4 and CYP2C9 indicates that defactinib is
susceptible to interactions with strong inducers or inhibitors of these enzymes. While one preclinical
study noted no interaction with mitotane, clinical vigilance is warranted [1] [4].
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e Combination Therapy Viability: The lack of a significant pharmacokinetic interaction with its partner
drug, avutometinib, supports the feasibility of this combination regimen [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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